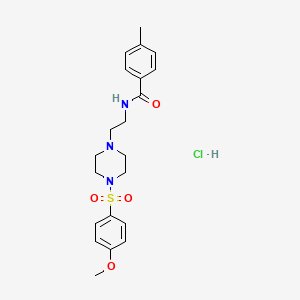

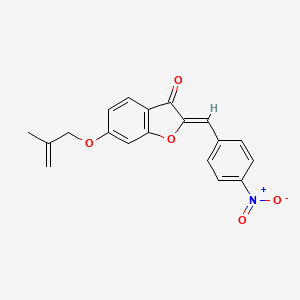

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-4-methylbenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments . These techniques provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the longitudinal relaxivity (r1), and transverse relaxivity (r2), were determined to be 6.66 and 11.486 mM-1s-1 respectively on 7T at 21oC .Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Affinity and Selectivity

Research on related benzamide derivatives has shown significant interest in their ability to bind to dopamine receptors, particularly the D3 and D4 subtypes, which are implicated in several neuropsychiatric disorders. Leopoldo et al. (2002) conducted a structure-affinity relationship study on derivatives, highlighting their moderate to high affinity for D3 receptors and their potential as PET imaging agents due to favorable lipophilicity and labeling possibilities with carbon-11 or fluorine-18. These findings are critical for developing new diagnostic tools and treatments for conditions like schizophrenia and Parkinson's disease (Leopoldo et al., 2002).

Serotonin Receptor Interactions

Another area of research involves the interaction of similar compounds with serotonin receptors. For instance, [18F]p-MPPF has been investigated as a 5-HT1A antagonist, providing insights into serotonergic neurotransmission through PET imaging. This compound's ability to map serotonin receptors in the brain opens up avenues for studying psychiatric disorders and developing targeted therapies (Plenevaux et al., 2000).

Antimicrobial and Anti-inflammatory Properties

Beyond neurological applications, some benzamide derivatives show potential in treating infections and inflammation. Bektaş et al. (2007) synthesized triazole derivatives, demonstrating good to moderate antimicrobial activities against various pathogens. This research suggests the compound's broader applicability in developing new antimicrobial agents (Bektaş et al., 2007).

Radioligand Development for Imaging

The synthesis and evaluation of carbon-11 labeled derivatives for PET imaging of dopamine D4 receptors highlight the utility of these compounds in non-invasively studying receptor distribution and function in the brain. Such advancements are crucial for understanding the pathophysiology of neurological disorders and evaluating the efficacy of therapeutic interventions (Lacivita et al., 2010).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not available in the retrieved papers, compounds with similar structures have been studied for their potential therapeutic effects. For example, piperazine derivatives have been implicated in the pathogenesis of depression, anxiety, schizophrenia, epilepsy, and eating disorders .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-4-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S.ClH/c1-17-3-5-18(6-4-17)21(25)22-11-12-23-13-15-24(16-14-23)29(26,27)20-9-7-19(28-2)8-10-20;/h3-10H,11-16H2,1-2H3,(H,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZKTYRFRILCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

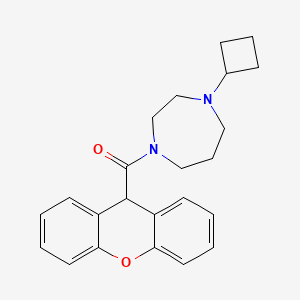

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane](/img/structure/B2476961.png)

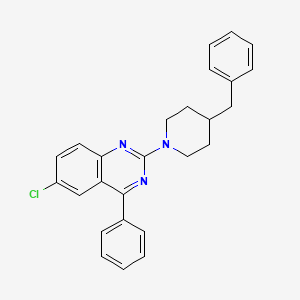

![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)

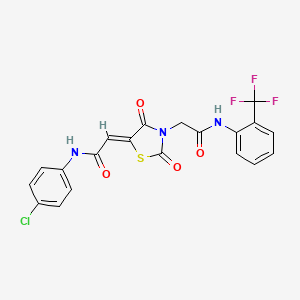

![6-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B2476974.png)